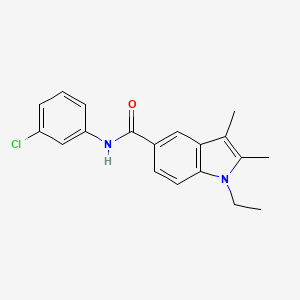
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DOM, is a psychoactive drug that belongs to the phenethylamine and piperazine chemical classes. It was first synthesized in 1947 by Alexander Shulgin and has been used as a recreational drug due to its hallucinogenic effects. However,
作用機序
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine acts on serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It has a high affinity for these receptors, leading to its hallucinogenic effects. 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine also has some affinity for dopamine receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to cause a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and changes in body temperature. It also alters perception, mood, and thought processes, leading to its hallucinogenic effects.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. However, it also has limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, including its potential as a treatment for depression and anxiety disorders, its effects on brain function and cognition, and its potential for use in drug discovery and development. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine.
In conclusion, 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, or 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Despite its potential as a treatment for depression and anxiety disorders, 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has limitations and requires specialized equipment and facilities for its synthesis and handling. Future research is needed to fully understand the potential therapeutic applications of 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine.
合成法
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylmagnesium bromide with 1-(2,4-dimethoxybenzyl)piperazine. This reaction produces the intermediate 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazin-2-one, which is then reduced to 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine using lithium aluminum hydride.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine activates serotonin receptors in the brain, leading to its hallucinogenic effects. Another study showed that 1-(2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has potential as a treatment for depression and anxiety disorders due to its ability to increase serotonin levels in the brain.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-18-7-8-19(24-3)14-21(18)25-4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHUGHYUNQLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)

![ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5727246.png)
